Methyl-5-Chlor-2-(methylthio)pyrimidin-4-carboxylat

Übersicht

Beschreibung

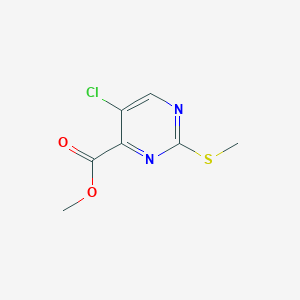

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals and agrochemicals due to their diverse biological activities. This compound is characterized by the presence of a chloro group, a methylthio group, and a carboxylate ester group attached to the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate has several applications in scientific research:

Wirkmechanismus

Target of Action

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, also known as methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate, is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity It’s worth noting that pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .

Mode of Action

It’s suggested that pyrimidine derivatives can exhibit neuroprotective and anti-inflammatory properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Also, they can reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The possible mechanism of action was observed through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Pharmacokinetics

For instance, it’s noted that the compound has a low solubility in water but can dissolve in organic solvents like ethanol .

Result of Action

The molecular results revealed that pyrimidine derivatives have promising neuroprotective and anti-inflammatory properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Also, they can reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

It’s worth noting that the compound’s stability can be affected by thermal decomposition, which can lead to the release of irritating gases and vapors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate typically involves the reaction of 2-(methylthio)pyrimidine-4-carboxylic acid with a chlorinating agent such as thionyl chloride to introduce the chloro group. The resulting intermediate is then esterified using methanol in the presence of an acid catalyst to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Types of Reactions:

Nucleophilic Substitution: The chloro group in Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form substituted derivatives.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid[][3].

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

- Substituted pyrimidine derivatives.

- Sulfoxides and sulfones.

- Alcohols from ester reduction.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate ester group.

Uniqueness: Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group provides different solubility and reactivity compared to its ethyl ester and carboxylic acid counterparts, making it suitable for specific applications in pharmaceuticals and agrochemicals .

Biologische Aktivität

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is characterized by the following structural features:

- Molecular Formula : CHClNOS

- Molecular Weight : 204.67 g/mol

- Functional Groups : Chlorine at the 5-position, methylthio group at the 2-position, and a carboxylate group at the 4-position.

This compound appears as a light yellow to orange powder and is soluble in methanol, which facilitates its use in various biological assays.

The biological activity of methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate can be attributed to its interaction with specific biological targets, including enzymes and receptors. The compound has been shown to exhibit:

- Inhibition of Enzymatic Pathways : It acts as an inhibitor in various enzymatic pathways, potentially affecting metabolic processes related to cancer and infectious diseases .

- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against several bacterial strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Antiproliferative Effects

Research has demonstrated that methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate exhibits significant antiproliferative effects in cancer cell lines. The following table summarizes key findings from various studies:

| Study | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MDA-MB-435 (breast cancer) | < 10 | Microtubule depolymerization |

| Study B | HCT116 (colon cancer) | 15 | Inhibition of cell cycle progression |

| Study C | HeLa (cervical cancer) | < 20 | Induction of apoptosis |

These findings suggest that the compound may effectively inhibit cell proliferation through various mechanisms, primarily by disrupting microtubule dynamics.

Case Studies

- In Vivo Efficacy : In a xenograft model using MDA-MB-435 cells, methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate was administered at a dose of 75 mg/kg. The treatment resulted in significant tumor reduction compared to control groups, highlighting its potential as an anticancer agent .

- Antiviral Potential : The compound's structural similarity to nucleobases suggests it may inhibit viral replication by interacting with viral enzymes. This potential was explored in studies targeting hepatitis C virus (HCV), where derivatives of similar pyrimidine compounds showed promising inhibitory effects .

Eigenschaften

IUPAC Name |

methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBLUGJWGGDSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406100 | |

| Record name | Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79686-03-6 | |

| Record name | Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.